
1-(Benzyloxy)-2-bromo-4-fluorobenzene
Vue d'ensemble
Description
1-(Benzyloxy)-2-bromo-4-fluorobenzene, also known as 4-fluoro-1-(benzyloxy)-2-bromobenzene, is a versatile organic compound with a variety of applications in organic synthesis, medicinal chemistry, and materials science. This compound has been extensively studied over the past several decades due to its unique reactivity and ability to form a variety of derivatives.
Applications De Recherche Scientifique
Pharmaceutical and Medicinal Chemistry
- Scientific Field : Pharmaceutical and Medicinal Chemistry .
- Application Summary : The compound 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one, which is structurally similar to the compound you mentioned, has been synthesized and studied for its antimicrobial activity .
- Methods of Application : The compound was synthesized by coupling with aromatic substituted aldehyde. The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
- Results or Outcomes : The synthesized compounds were screened for antimicrobial activity. However, the specific results or quantitative data were not provided in the source .
Catalyst Design and Carbon Bond Formation
- Scientific Field : Catalyst Design and Carbon Bond Formation .
- Application Summary : A 1,2,3-triazole framework, which can act as both a hydrogen bond donor and metal chelator, has been used in the design of an effective Pd-catalyst for carbonylation and carbon–carbon bond formation .
- Methods of Application : The click-modified magnetic nanocatalyst Pd@click-Fe3O4/chitosan was prepared, in which the triazole moiety plays a dual role as both a strong linker and an excellent ligand and immobilizes the palladium species in the catalyst matrix .
- Results or Outcomes : The nanostructure was found to be an efficient catalyst for the CO gas-free formylation of aryl halides using formic acid (HCOOH) as the most convenient, inexpensive, and environmentally friendly CO source .
Material Science and Corrosion Resistance
- Scientific Field : Material Science and Corrosion Resistance .
- Application Summary : Substituted chalcone-based materials, which are structurally similar to the compound you mentioned, have been studied for their corrosion resistance and photocrosslinking applications .
- Methods of Application : The materials were synthesized by a standard Claisen–Schmidt condensation reaction. The surface morphologies of these materials were obtained from Scanning Electron Microscopy (SEM) analysis .
- Results or Outcomes : The electrochemical analysis involves Tafel plots and cyclic voltammetry studies to demonstrate high corrosion inhibition percentage and oxidation–reduction behaviour of materials .
Organic Chemistry and Benzylic Reactions
- Scientific Field : Organic Chemistry .
- Application Summary : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .
- Methods of Application : This is a general principle in organic chemistry and can be applied in various reactions involving benzylic halides .
- Results or Outcomes : The adjacent aromatic ring enhances the reactivity of benzylic halides in S N 1, S N 2 and E1 reactions .
Antioxidant and Antimicrobial Activity
- Scientific Field : Biochemistry .
- Application Summary : Transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde, which is structurally similar to the compound you mentioned, have been synthesized and studied for their in vitro antioxidant and antimicrobial activity .
- Methods of Application : The compounds were synthesized from a condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
- Results or Outcomes : The synthesized metal (II) complexes were found to be highly potent antioxidants and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The compounds were also assayed for their in vitro antimicrobial activities against several bacterial and fungal strains .
Cross-Electrophile Coupling and C–H Alkylation Reaction
- Scientific Field : Organic Chemistry .
- Application Summary : A Pd-catalyzed cascade cross-electrophile coupling and C–H alkylation reaction of 2-iodo-alkoxylarenes with alkyl chlorides has been reported . Methoxy and benzyloxy groups, which are ubiquitous functional groups and common protecting groups, were utilized as crucial mediators via primary or secondary C(sp 3)–H activation .
- Methods of Application : This is a general principle in organic chemistry and can be applied in various reactions involving benzyloxy groups .
- Results or Outcomes : The reaction was successful, demonstrating the utility of benzyloxy groups in cross-electrophile coupling and C–H alkylation reactions .
Propriétés
IUPAC Name |
2-bromo-4-fluoro-1-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCWAJVRIADCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30616552 | |
| Record name | 1-(Benzyloxy)-2-bromo-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-2-bromo-4-fluorobenzene | |
CAS RN |
660842-05-7 | |
| Record name | 1-(Benzyloxy)-2-bromo-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

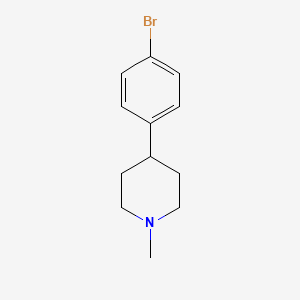
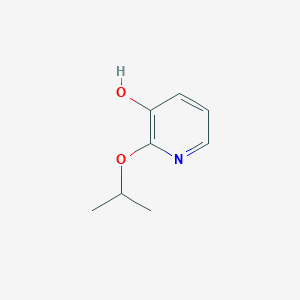
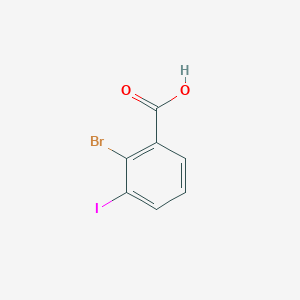
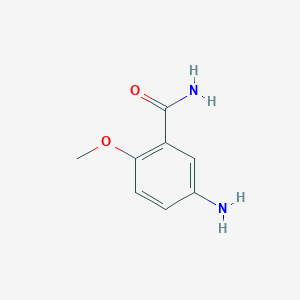


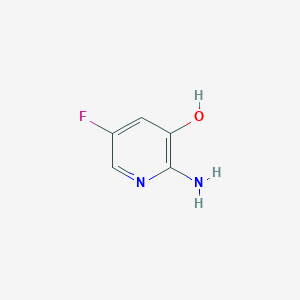




![1-(tert-Butyl)-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1288717.png)

![4-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288721.png)